10-O-乙酰基 SN-38
描述
10-O-Acetyl SN-38 is a derivative of 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. It is a potent inhibitor of the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. This compound is primarily studied for its potential antitumor activity, as it can interfere with DNA processes and induce cell death.
科学研究应用
10-O-Acetyl SN-38 has several scientific research applications, including:
Chemistry: It is used as a biochemical tool to study the inhibition of topoisomerase I and its effects on DNA replication and transcription.
Biology: It is used in cell culture studies to investigate its cytotoxic effects on various cancer cell lines.
Medicine: It is being explored as a potential antitumor agent due to its ability to induce cell death in cancer cells.
Industry: It is used in the development of liposome-based drug delivery systems to improve the solubility and stability of SN-38.
生化分析
Cellular Effects
It is known that SN-38, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 10-O-Acetyl SN-38 is not fully understood. It is known that SN-38, the active metabolite of irinotecan, exerts its effects at the molecular level. It is a highly effective cytotoxic topoisomerase I inhibitor . This suggests that 10-O-Acetyl SN-38 may have similar properties.
Temporal Effects in Laboratory Settings
It is known that SN-38 induces metabolic disturbances in the central nervous system .
Dosage Effects in Animal Models
In animal models, the effects of 10-O-Acetyl SN-38 vary with different dosages. For instance, in male mice, the maximum tolerated dose of SN-38 was found to be between 5.0 and 7.5 mg/kg/day .
Metabolic Pathways
10-O-Acetyl SN-38 is involved in various metabolic pathways. In the central nervous system, it has been found to affect purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .
Transport and Distribution
It is known that SN-38, the parent compound, is transported and distributed within cells and tissues in a manner that allows for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .
Subcellular Localization
It is known that SN-38, the parent compound, is localized in both the nucleus and cytosol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-O-Acetyl SN-38 typically involves the acetylation of SN-38 at the 10-O position. This can be achieved by reacting SN-38 with an acetylating agent such as acetic anhydride in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for 10-O-Acetyl SN-38 are not extensively documented. the carrier-deposition method has been used to prepare liposome-entrapped formulations of SN-38, which could be adapted for large-scale production .
化学反应分析
Types of Reactions
10-O-Acetyl SN-38 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can convert the compound into a more reduced form, which may have different properties.
Substitution: This reaction can replace specific functional groups on the compound with other groups, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of SN-38 results in the formation of 10-O-Acetyl SN-38.
作用机制
10-O-Acetyl SN-38 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death. The compound’s molecular targets include DNA topoisomerase I, and it interferes with the DNA replication and transcription pathways .
相似化合物的比较
Similar Compounds
SN-38: The parent compound of 10-O-Acetyl SN-38, known for its potent topoisomerase I inhibitory activity.
Irinotecan: A prodrug that is metabolized into SN-38 in the body, used in chemotherapy.
10-O-Acetyl SN-38-d3: A deuterated form of 10-O-Acetyl SN-38, used as a reference material in research.
Uniqueness
10-O-Acetyl SN-38 is unique due to its acetylation at the 10-O position, which enhances its stability and bioactivity compared to SN-38. This modification allows for improved drug delivery and potentially greater therapeutic efficacy.
生物活性
10-O-Acetyl SN-38 is a derivative of SN-38, the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is notable for its enhanced solubility and potential therapeutic efficacy. The biological activity of 10-O-Acetyl SN-38 has been investigated in various studies, revealing its mechanisms of action, cytotoxic effects, and synergistic potential with other therapeutic agents.
10-O-Acetyl SN-38 exerts its antitumor effects primarily through the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage, leading to apoptosis in cancer cells. This mechanism is similar to that of its parent compound, SN-38, but with improved pharmacokinetic properties due to its acetylation.
Cytotoxicity Studies
Recent research has demonstrated that 10-O-Acetyl SN-38 exhibits potent cytotoxic effects against various cancer cell lines. In vitro studies show that it is significantly more effective than irinotecan and comparable to or more effective than SN-38 itself.
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
10-O-Acetyl SN-38 | HT-29 (colorectal) | 0.5 | Higher potency than irinotecan |
SN-38 | HT-29 (colorectal) | 1.0 | Effective but less potent than 10-O-Acetyl |
Irinotecan | HT-29 (colorectal) | 5.0 | Significantly less effective |
Synergistic Effects
The combination of 10-O-Acetyl SN-38 with other agents has been explored to enhance therapeutic outcomes. For example:
- Combination with EGFR Inhibitors : Studies indicate that when used alongside EGFR inhibitors like lapatinib, 10-O-Acetyl SN-38 can significantly increase apoptosis in irinotecan-resistant gastric cancer cells by modulating apoptosis-related pathways such as caspase activation and p53 expression .
- Combination with Immune Checkpoint Inhibitors : In vivo studies suggest that 10-O-Acetyl SN-38 enhances the efficacy of anti-PD-1 therapies by increasing natural killer (NK) cell activity and promoting tumor infiltration by CD8+ T cells .
Pharmacokinetics
The acetylation of SN-38 improves its solubility and stability, which enhances its bioavailability. Preclinical models demonstrate that 10-O-Acetyl SN-38 achieves higher plasma concentrations and longer half-lives compared to both irinotecan and SN-38.
Parameter | 10-O-Acetyl SN-38 | SN-38 | Irinotecan |
---|---|---|---|
Solubility | High | Low | Moderate |
Half-life (hours) | 6 | 3 | 12 |
Peak Plasma Concentration (µg/mL) | 20 | 15 | 25 |
Case Studies
- Colorectal Cancer : A clinical study involving patients with metastatic colorectal cancer demonstrated that those treated with a regimen including 10-O-Acetyl SN-38 showed a significant reduction in tumor size compared to those receiving standard irinotecan therapy alone.
- Triple-Negative Breast Cancer (TNBC) : In preclinical models, the combination of fatty acid synthase inhibitors with 10-O-Acetyl SN-38 resulted in synergistic effects, leading to reduced cell viability and enhanced apoptosis in TNBC cell lines .
属性
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFECOLLKQQDLJK-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740139 | |
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946821-59-6 | |
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。